Specific Scientific Field: Respiratory Pharmacology
Summary of the Application: Vandetanib, a small-molecule tyrosine kinase inhibitor, has been investigated for its potential therapeutic benefits in asthma . It was primarily used in a range of lung cancers by inhibiting the vascular endothelial growth factor receptor 2 .
Methods of Application or Experimental Procedures: The study involved both in vivo and in vitro experiments. The in vivo experiments included the establishment of an asthma model, measurement of airway resistance, and histological analysis to confirm the anti-contractile and anti-inflammatory effects of Vandetanib . In vitro experiments, including measurement of muscle tension and whole-cell patch-clamp recording, were used to explore the underlying molecular mechanism .
Results or Outcomes: The in vivo experiments in an asthmatic mouse model showed that Vandetanib could significantly alleviate systemic inflammation and a range of airway pathological changes including hypersensitivity, hypersecretion, and remodeling . Vandetanib was able to relax the precontracted rings of the mouse trachea via calcium mobilization which was regulated by specific ion channels .
Specific Scientific Field: Medicinal Chemistry
Summary of the Application: Vandetanib derivatives containing nitroimidazole groups were designed and prepared as tyrosine kinase inhibitors in normoxia and hypoxia .
Methods of Application or Experimental Procedures: The study involved the design and synthesis of Vandetanib derivatives containing nitroimidazole groups . Preliminary biological tests were conducted to evaluate the inhibitory activities of these compounds over A549/H446 cells in hypoxia .
Results or Outcomes: Some target compounds exhibited excellent EGFR inhibitory activities and anti-proliferative over A549/H446 cells in hypoxia . Several of the compounds demonstrated better bioactivity than Vandetanib in VEGF gene expression inhibition . One of the compounds, 16f, showed excellent IC 50 value (1.64 μmol/L), and the inhibition ratios over A549 and H446 cells were 62.01% and 59.86% at the concentration of 0.5 μM in hypoxia, respectively .
Specific Scientific Field: Oncology
Summary of the Application: Vandetanib, a multikinase inhibitor, has been studied for its potential to suppress tumor development and improve the prognosis of liver cancer .
Methods of Application or Experimental Procedures: The study involved evaluating the effects of Vandetanib on the proliferation of human umbilical vein endothelial cells (HUVEC) and three hepatoma cell lines, as well as the phosphorylation of VEGFR-2 and EGFR in these cells . Mice were implanted with hepatoma cells subcutaneously or orthotopically in the liver and treated with 50 or 75 mg/kg Vandetanib .
Results or Outcomes: Vandetanib suppressed phosphorylation of VEGFR-2 in HUVECs and EGFR in hepatoma cells and inhibited cell proliferation . In tumor-bearing mice, Vandetanib suppressed phosphorylation of VEGFR-2 and EGFR in tumor tissues, significantly reduced tumor vessel density, enhanced tumor cell apoptosis, suppressed tumor growth, improved survival, and reduced the number of intrahepatic metastases .
Specific Scientific Field: Endocrinology
Summary of the Application: Vandetanib is a small-molecule inhibitor of vascular endothelial growth factor receptor, epidermal growth factor receptor, and receptor tyrosine kinase signaling pathways, which are involved in the pathogenesis of medullary thyroid cancer (MTC) .
Methods of Application or Experimental Procedures: Vandetanib is administered orally and has been widely used in the treatment of medullary thyroid cancer .
Results or Outcomes: Vandetanib has been shown to be effective in the treatment of symptomatic or progressive MTC in patients with surgically unresectable, locally advanced, or metastatic disease .
Vandetanib is a potent multi-kinase inhibitor primarily used in the treatment of medullary thyroid cancer, particularly in patients with unresectable locally advanced or metastatic disease. It acts by inhibiting several key receptors involved in tumor growth and angiogenesis, including the vascular endothelial growth factor receptor, the epidermal growth factor receptor, and the rearranged during transfection tyrosine kinase. The chemical structure of vandetanib is represented as N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine, with a molecular formula of C22H24BrFN4O2 and a CAS number of 443913-73-3 .
Vandetanib's mechanism of action involves targeting specific tyrosine kinases. These enzymes play a role in transmitting signals within cells that regulate growth, survival, and blood vessel formation (angiogenesis) []. By inhibiting these kinases, vandetanib may disrupt these signaling pathways and hinder cancer cell proliferation and tumor growth [].
Vandetanib exhibits significant biological activity by inhibiting tumor angiogenesis and cell proliferation. Its mechanism includes:
The drug has demonstrated efficacy in clinical trials, leading to its approval for use in specific cancer types .
The synthesis is characterized by careful control of reaction conditions to yield high purity products suitable for pharmaceutical use .
Vandetanib has been shown to interact with several transporters and enzymes which can affect its pharmacokinetics:
Adverse effects related to these interactions include prolongation of the QT interval, necessitating careful monitoring during treatment .
Several compounds exhibit similar mechanisms or therapeutic profiles to vandetanib. Below is a comparison highlighting their unique characteristics:
Compound Name | Mechanism of Action | Indications | Unique Features |
---|---|---|---|
Imatinib | Tyrosine kinase inhibitor targeting BCR-ABL | Chronic myeloid leukemia | First-in-class drug; specific for BCR-ABL |
Nilotinib | Tyrosine kinase inhibitor targeting BCR-ABL | Chronic myeloid leukemia | More potent than imatinib; second-line therapy |
Sorafenib | Multi-kinase inhibitor | Renal cell carcinoma | Targets multiple receptors including VEGFR |
Lenvatinib | Multi-targeted tyrosine kinase inhibitor | Thyroid cancer | Effective against both vascular endothelial growth factor receptors and fibroblast growth factor receptors |
Cabozantinib | Tyrosine kinase inhibitor targeting MET and VEGFR | Medullary thyroid cancer | Broad spectrum activity against multiple kinases |
Vandetanib's unique combination of targeting multiple pathways involved in tumor growth distinguishes it from these compounds, particularly its specific action against RET tyrosine kinases relevant in thyroid cancers .
Vandetanib exerts potent antiangiogenic effects through selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical driver of tumor angiogenesis. By binding to the ATP-binding pocket of VEGFR-2 with an inhibitory concentration (IC50) of 0.04 μM [5], vandetanib blocks downstream signaling cascades, including phosphorylation of extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) [2]. This inhibition disrupts endothelial cell proliferation and migration, effectively starving tumors of oxygen and nutrients.
In preclinical models, vandetanib reduced microvessel density in xenograft tumors by 60–70% compared to controls [2]. Its prolonged half-life (~10 days) [1] ensures sustained suppression of VEGFR-2, making it particularly effective in tumors with high VEGF-A expression, such as medullary thyroid carcinoma (MTC) [6].
The epidermal growth factor receptor (EGFR) pathway is another key target, with vandetanib demonstrating an IC50 of 0.5 μM against EGFR kinase activity [5]. Inhibition occurs through competitive binding at the tyrosine kinase domain, preventing autophosphorylation and subsequent activation of signal transducer and activator of transcription 3 (STAT3) and mitogen-activated protein kinase (MAPK) [3].
In head and neck squamous cell carcinoma (HNSCC) models, vandetanib treatment reduced phosphorylated EGFR levels by >40% at 1 μM and >90% at 3 μM concentrations [3]. This suppression correlates with decreased production of angiogenic factors like VEGF, as STAT3-mediated transcription of VEGF promoters is inhibited [3]. Notably, vandetanib’s dual EGFR/VEGFR-2 blockade creates synergistic anti-tumor effects, as shown by its superior efficacy compared to single-pathway inhibitors like gefitinib (EGFR-selective) or vatalanib (VEGFR-selective) [2].
Rearranged during transfection (RET) proto-oncogene inhibition represents a cornerstone of vandetanib’s activity in MTC. With an IC50 of 100 nM for RET [5], the drug effectively suppresses RET autophosphorylation, disrupting downstream survival signals such as phosphatidylinositol 3-kinase (PI3K)/Akt and RAS/ERK pathways [6].
Structural studies reveal that vandetanib stabilizes RET in an inactive conformation by forming hydrogen bonds with residues in the hinge region (e.g., Val804) [4]. However, resistance can arise via secondary mutations like S904F in the activation loop, which increases ATP affinity by 3-fold and reduces drug binding through allosteric effects [4]. Despite this, vandetanib remains clinically effective in 80–90% of RET-driven MTC cases [6].
Beyond its primary targets, vandetanib exhibits activity against:
Target | IC50 (μM) | Biological Effect |
---|---|---|
VEGFR-2 | 0.04 | Antiangiogenesis |
EGFR | 0.5 | Tumor cell proliferation arrest |
RET | 0.1 | Oncogenic signaling inhibition |
VEGFR-3 | 0.11 | Lymphangiogenesis suppression |
Vandetanib’s multitargeted profile distinguishes it from first-generation inhibitors:
In vivo studies demonstrate vandetanib’s superior tumor growth inhibition (70% vs. 45% for gefitinib) in EGFR-mutant lung cancer models [2], underscoring the therapeutic advantage of dual pathway blockade.
Vandetanib functions as an adenosine triphosphate-competitive inhibitor that targets the conserved ATP-binding pocket within receptor tyrosine kinases [1] [2]. The molecular mechanism involves direct competition with ATP for access to the catalytic domain, preventing phosphorylation cascade initiation [3].
The quinazoline core structure of vandetanib represents the primary pharmacophore responsible for ATP-binding site recognition [4] [5]. Crystallographic analysis reveals that the nitrogen-1 position of the quinazoline ring forms a critical hydrogen bond with the backbone amide of methionine 793 in the hinge region of epidermal growth factor receptor [5] [6]. This interaction mimics the adenine base of ATP, providing both binding affinity and positional specificity [4].
The hinge region interaction pattern demonstrates remarkable conservation across vandetanib target kinases [7] [8]. In RET kinase, the quinazoline nitrogen establishes hydrogen bonding with alanine 807, while maintaining similar geometric constraints observed in epidermal growth factor receptor binding [8]. However, vandetanib exhibits weaker hinge interaction compared to newer generation inhibitors, forming only one hydrogen bond versus the multiple interactions characteristic of more selective compounds [8].
Hydrophobic pocket utilization distinguishes vandetanib from ATP in terms of binding reach and specificity [4]. The aniline moiety extends deep into hydrophobic regions I and II of the ATP-binding cleft, forming extensive CH-π interactions with aliphatic residues including leucine, valine, alanine, and glycine [4]. These interactions are unavailable to the natural ATP substrate, contributing significantly to vandetanib binding energy and selectivity [4].
The binding affinity parameters demonstrate strong correlation with kinase selectivity profiles [1]. Kinetic analysis reveals a Ki value of 11.57 nM for wild-type RET, compared to 43.09 nM for resistant S904F mutant [1]. This ATP-competitive mechanism becomes compromised when mutations increase ATP affinity, as observed with the S904F variant that exhibits enhanced catalytic efficiency toward ATP [1].
Molecular dynamics simulations indicate that vandetanib binding induces conformational changes affecting the glycine-rich loop and activation loop regions [1]. These allosteric effects influence ATP-binding capacity through regulation of phenylalanine 735 side chain positioning, which governs transition between ATP-binding competent and blocked conformations [1].
Vandetanib demonstrates multi-targeted kinase inhibition with distinct selectivity preferences across the receptor tyrosine kinase family [9] [10] [11]. Primary targets include vascular endothelial growth factor receptor-2 with an IC50 of 40 nM, vascular endothelial growth factor receptor-3 at 110 nM, and RET kinase at less than 100 nM [10] [11]. Secondary target epidermal growth factor receptor exhibits moderate sensitivity with an IC50 of 500 nM [10] [11].
The kinase selectivity profile reveals significant discrimination against related receptor tyrosine kinases [9]. Vascular endothelial growth factor receptor-1, platelet-derived growth factor receptor-β, SRC, ABL, and fibroblast growth factor receptor all demonstrate IC50 values exceeding 1000 nM, indicating greater than 10-fold selectivity versus primary targets [9] [10]. This selectivity pattern contributes to the therapeutic window and reduced off-target toxicity profile [9].
Comparative kinase profiling studies position vandetanib within the broader landscape of multi-targeted inhibitors [12]. Analysis of 270 kinases demonstrates that vandetanib maintains greater overall residual kinase activity compared to less selective agents like sunitinib [12]. While tivozanib exhibits superior potency against vascular endothelial growth factor receptor-2, vandetanib demonstrates more balanced activity across its primary target spectrum [12].
Structure-activity relationship analysis reveals that the 4-anilinoquinazoline scaffold provides the foundation for kinase selectivity [5] [6]. The bromine and fluorine substituents on the aniline moiety enhance binding affinity through halogen bonding interactions, while the methoxy group at position 6 and methylpiperidine substituent at position 7 contribute to selectivity discrimination [13].
Resistance mutation profiles demonstrate differential impacts on kinase selectivity [1] [14]. The V804M mutation in RET confers specific resistance to vandetanib anti-RET activity while preserving sensitivity to other targeted kinases [14]. Conversely, the S904F activation loop mutation affects ATP affinity globally, reducing vandetanib effectiveness across all targeted kinases through enhanced ATP competition [1].
Binding kinetics analysis reveals that vandetanib exhibits reversible, non-covalent inhibition with rapid association and dissociation rates [15]. Pre-incubation studies demonstrate that vandetanib does not function as a slow-binding inhibitor, reaching equilibrium within 15 minutes of exposure [15]. This kinetic profile allows for dynamic regulation of kinase activity based on drug concentration fluctuations [15].
Vandetanib-mediated receptor inhibition triggers comprehensive downstream signaling cascade disruption affecting multiple proliferative and survival pathways [16] [17]. The mitogen-activated protein kinase pathway represents a primary target, with vandetanib producing dose-dependent inhibition of ERK1/2 phosphorylation in responsive cell lines [16] [17] [18].
MAPK/ERK pathway suppression occurs through direct inhibition of upstream receptor tyrosine kinases [17] [18]. In glioma cells, vandetanib treatment at concentrations as low as 2 μM produces nearly complete abrogation of EGFR tyrosine phosphorylation at Tyr845, with significant reduction at Tyr1068, Tyr1086, Tyr1148, and Tyr1173 [17]. This receptor inhibition translates to marked suppression of phospho-ERK levels within 30 minutes of EGF stimulation [17].
The PI3K/AKT survival pathway demonstrates parallel sensitivity to vandetanib treatment [16] [17]. Immunoblot analysis reveals significant reduction in AKT phosphorylation following vandetanib exposure, contributing to reduced cell survival signals [16] [17]. This effect proves particularly pronounced in medullary thyroid cancer models, where AKT pathway inhibition correlates with therapeutic response [16].
PLCγ signaling disruption occurs secondary to receptor tyrosine kinase inhibition [17]. Vandetanib treatment produces activity suppression of PLCγ1, leading to impaired calcium signaling and reduced downstream proliferative responses [17]. This pathway modification contributes to the overall anti-proliferative effect observed in responsive tumor models [17].
JAK/STAT pathway modulation represents an unexpected finding in vandetanib-treated cells [16]. Reverse-phase protein array analysis demonstrates increased phosphorylation of NFκB-p65 following vandetanib treatment, suggesting potential compensatory pathway activation [16]. This finding indicates complex pathway cross-talk that may influence long-term therapeutic response [16].
Cell cycle regulatory protein expression undergoes dramatic alteration following vandetanib treatment [19] [20]. Transcriptional analysis reveals significant downregulation of cyclins D1, E2, A1, A2, B1, and B2, which regulate progression through G1, S, G2, and M phases respectively [19] [20]. This cyclin suppression occurs without corresponding changes in cyclin-dependent kinase expression, indicating selective targeting of cell cycle progression machinery [19] [20].
The RAS/RAF/MEK cascade experiences interruption through multiple mechanisms [21] [22]. In cholangiocarcinoma models, vandetanib effectively suppresses EGFR phosphorylation but fails to inhibit downstream MAPK phosphorylation in KRAS-mutant cell lines [22]. This observation suggests that oncogenic KRAS activation can bypass upstream receptor inhibition, maintaining proliferative signaling despite vandetanib treatment [22].
Metabolic pathway modifications accompany signaling cascade disruption [19]. Vandetanib treatment produces transcriptional downregulation of genes regulating glucose, DOPA, and thymidine metabolism, with corresponding functional decreases in pathway activity [19]. These metabolic changes correlate with G0/G1 cell cycle arrest and reduced proliferative capacity [19].
Vandetanib treatment elicits diverse cellular responses that vary significantly based on cell type, receptor expression profiles, and drug concentration [23] [24] [25]. Endothelial cells demonstrate particular sensitivity to vandetanib-mediated vascular endothelial growth factor receptor inhibition, with migration suppression occurring at concentrations as low as 10 nM [26].
Growth arrest induction represents the predominant response in tumor cells expressing vandetanib target receptors [24] [20] [25]. Flow cytometric analysis reveals accumulation in G1 phase beginning as early as 24 hours post-treatment, with corresponding reduction in S-phase fraction [20] [25]. This cell cycle arrest occurs through cyclin downregulation rather than cyclin-dependent kinase inhibition [20].
Concentration-dependent response patterns demonstrate distinct thresholds for different cellular effects [24] [25]. Lower vandetanib concentrations (0.5-2.0 μM) primarily induce G1 phase accumulation and growth arrest, while higher concentrations (5-10 μM) trigger apoptosis induction through mitochondrial pathway activation [24] [25]. This concentration dependence provides therapeutic flexibility for achieving cytostatic versus cytotoxic effects [24].
Differentiation induction emerges as an unexpected cellular response in hematopoietic malignancies [23]. Vandetanib treatment produces alterations in surface marker expression consistent with maturation toward less proliferative phenotypes [23]. T-lineage acute lymphoblastic leukemia cells demonstrate increased CD28 expression and decreased CD69 levels, indicating progression toward mature T-cell characteristics [23].
Migration and invasion inhibition occurs through multiple molecular mechanisms [21] [25]. In non-small cell lung cancer models, vandetanib directly inhibits RET activity, influencing the Rho-JNK signaling pathway that controls cellular motility [21]. Overexpression of constitutively active Rho GTPase antagonizes vandetanib-mediated invasion suppression, confirming pathway specificity [21].
Angiogenesis disruption represents a critical cellular response in endothelial cell populations [27] [26]. Tube formation assays demonstrate 37% inhibition of angiogenic capacity following vandetanib treatment [27]. This anti-angiogenic effect involves reduced matrix metalloproteinase-2 and -9 expression, compromising extracellular matrix remodeling essential for vessel formation [27].
Autophagy induction emerges as a secondary cellular response mechanism [21]. Vandetanib treatment increases reactive oxygen species levels in lung cancer cells, triggering autophagosome formation [21]. Autophagy blockade enhances vandetanib-mediated cell death, suggesting that autophagy functions as a protective mechanism against therapeutic stress [21].
Nitric oxide production modulation affects endothelial cell function through complex mechanisms [28]. Vandetanib reduces constitutive nitric oxide bioavailability while preserving flow-mediated vasodilation responses [28]. This selective effect involves decreased serine 437 AKT phosphorylation and attenuated phosphatidylinositol 3-kinase signaling, resulting in reduced endothelial nitric oxide synthase activation [28].
Time-dependent response evolution demonstrates progressive cellular adaptation to vandetanib treatment [20] [25]. Initial responses (24-48 hours) involve growth arrest and signaling pathway inhibition, while extended treatment (72-120 hours) produces morphological changes and differentiation induction [20] [25]. Neuroblastoma models require 96-120 hours for maximal differentiation effects, indicating cell type-specific kinetics [25].
Irritant;Health Hazard;Environmental Hazard